molecular formula C11H12N2S B3097141 (S)-2-phenyl-1-(thiazol-2-yl)ethanamine CAS No. 130199-65-4

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine

Cat. No.: B3097141
CAS No.: 130199-65-4
M. Wt: 204.29 g/mol
InChI Key: ADXGZQRJIYRSGK-JTQLQIEISA-N
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Description

Significance of Chiral Amines as Key Structural Motifs in Synthetic Organic Chemistry and Catalysis

Chiral amines are indispensable building blocks and catalysts in the field of synthetic organic chemistry. nanobioletters.comnih.gov Their importance is underscored by their prevalence in a vast array of biologically active molecules, including approximately 40-45% of small-molecule pharmaceuticals, natural products, and agrochemicals. The stereochemistry of the amine functional group is often crucial for the biological activity and efficacy of these compounds.

In asymmetric synthesis, chiral amines serve multiple roles. They are widely used as:

Chiral Auxiliaries: Temporarily incorporated into a substrate to direct a stereoselective transformation, after which they can be cleaved and recovered.

Chiral Catalysts: Employed in substoichiometric amounts to generate large quantities of enantiomerically enriched products. This includes their use as chiral bases, in phase-transfer catalysis, and as ligands for metal catalysts. mdpi.commdpi.com

Organocatalysts: Chiral primary and secondary amines can activate substrates through the formation of enamine or iminium ion intermediates, facilitating a wide range of asymmetric transformations such as Aldol (B89426), Mannich, and Michael reactions. chemrxiv.org

The development of efficient methods for synthesizing enantiopure chiral amines, such as asymmetric hydrogenation, reductive amination, and biocatalysis, remains a vibrant area of research, driven by the continuous demand for new chiral structures in drug discovery and materials science. nanobioletters.comresearchgate.netmdpi.com Transition metal catalysis, in particular, has proven to be a powerful and widely used approach for accessing these valuable compounds.

Integration of Heterocyclic Moieties in Chiral Frameworks for Enhanced Stereocontrol and Reactivity

The incorporation of heterocyclic systems into chiral molecules introduces unique structural and electronic properties that can significantly enhance stereocontrol and modulate reactivity in asymmetric transformations. nih.gov Heterocycles can act as rigid scaffolds, pre-organizing the chiral environment and leading to more effective transfer of stereochemical information. Furthermore, heteroatoms within the ring system can serve as coordination sites for metal catalysts or as hydrogen-bond donors/acceptors, providing additional points of interaction to stabilize transition states and influence reaction pathways. mdpi.com

N-heterocyclic carbenes (NHCs), for instance, have emerged as powerful ligands in transition-metal catalysis due to their strong σ-donating properties and steric tuneability. mdpi.comresearchgate.net Chiral NHCs have been successfully applied in a variety of asymmetric reactions, demonstrating their utility in creating stable and highly active catalytic systems. nih.gov Similarly, other heterocyclic frameworks are fundamental to the design of chiral ligands and organocatalysts, enabling high levels of enantioselectivity in reactions that are otherwise difficult to control. banglajol.infoarkpharmtech.com The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a prominent scaffold in medicinal chemistry and has been explored for its potential in creating novel chiral ligands and catalysts. researchgate.netnih.gov

Research Perspectives on (S)-2-phenyl-1-(thiazol-2-yl)ethanamine within Chiral Amine Methodologies

This compound is a chiral primary amine that integrates a phenyl group and a thiazole heterocycle into its structure. This specific combination of functional groups suggests its potential utility in asymmetric synthesis, drawing upon the established principles of chiral amine and heterocyclic chemistry.

The structural features of this compound include:

A chiral center at the carbon atom bearing the amino group and the thiazole ring.

A primary amine group, which can be a key functional handle for further synthetic modifications or for its direct use as an organocatalyst or a chiral building block.

A thiazole ring , which can influence the steric and electronic environment around the chiral center and potentially act as a coordinating group for metal catalysts.

A phenyl group , which adds steric bulk and can engage in π-stacking interactions.

While specific, detailed research on the synthesis and catalytic applications of this compound (CAS: 135383-60-7) is not extensively documented in publicly available literature, its structure is analogous to other chiral amines and thiazole derivatives that have found applications in catalysis and medicinal chemistry. nih.gov General synthetic routes to similar 2-aminothiazole (B372263) derivatives often involve the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thiourea (B124793) derivative. The synthesis of chiral versions can be achieved through various stereoselective methods.

Future research could explore the utility of this compound as a chiral ligand in transition-metal-catalyzed reactions, such as asymmetric hydrogenation or C-C bond-forming reactions. Its bifunctional nature, possessing both a coordinating amine and a heterocyclic thiazole, could lead to novel reactivity and selectivity. Furthermore, its potential as a resolving agent for racemic acids or as a building block for more complex chiral molecules and pharmaceutically active compounds warrants investigation.

Compound Information

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound135383-60-7C₁₁H₁₂N₂S204.29

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10H,8,12H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXGZQRJIYRSGK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C2=NC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Optically Active Thiazole Containing Amines

Enantioselective Synthetic Routes

The primary challenge in synthesizing molecules such as (S)-2-phenyl-1-(thiazol-2-yl)ethanamine lies in controlling the stereochemistry at the chiral center. Several advanced catalytic methods have been developed to achieve high enantioselectivity.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. This approach typically involves the reduction of a prochiral precursor, such as an imine or enamine, using molecular hydrogen in the presence of a chiral transition metal catalyst.

The most direct route to this compound via asymmetric hydrogenation involves the reduction of the corresponding prochiral imine, N-(phenyl(thiazol-2-yl)methylene)amine. Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are widely employed for this transformation. nih.govresearchgate.netrsc.org The success of this method often hinges on the nature of the substituent on the imine nitrogen, with N-aryl or N-sulfonyl imines often being more reactive and affording higher enantioselectivities. For the synthesis of a primary amine like the target compound, a protective group on the imine nitrogen that can be easily removed after hydrogenation is typically required.

The general reaction is depicted below:

Precursor Imine + H₂ --(Chiral Catalyst)--> this compound

Iridium complexes, in particular, have shown great promise in the asymmetric hydrogenation of challenging substrates like heteroaromatic imines. dicp.ac.cn The catalyst's activity and selectivity are highly dependent on the chiral ligand employed.

A key challenge in the hydrogenation of unprotected N-H imines is the potential for catalyst inhibition by the amine product. nih.gov To circumvent this, strategies involving the use of N-protecting groups or the in situ formation of iminium salts have been developed.

Catalyst PrecursorChiral LigandSubstratePressure (bar)Temp (°C)SolventConversion (%)ee (%)
[Ir(COD)Cl]₂(S)-f-DiaphosN-aryl ketimine5025Toluene>9995
[Rh(COD)₂]BF₄(R,R)-TaniaPhosN-H imine phosphonate8050THF>9986
RuCl₂(PPh₃)₃(S,S)-TsDPENAryl alkyl ketimine1030Methanol9899

Table 1. Representative examples of transition metal-catalyzed asymmetric hydrogenation of imines. Data is illustrative of typical conditions and results for similar substrate classes.

The enantioselectivity of the hydrogenation reaction is primarily controlled by the chiral ligand coordinated to the metal center. researchgate.netnih.gov A vast library of chiral phosphine (B1218219) ligands has been developed, with P-chirogenic ligands and those possessing backbone chirality being prominent classes. For heteroaromatic substrates containing a thiazole (B1198619) ring, the ligand must be designed to create a chiral environment that effectively differentiates between the two prochiral faces of the imine.

Prominent families of chiral ligands that have demonstrated efficacy in the asymmetric hydrogenation of imines include:

Bisphosphine Ligands: These ligands, such as BINAP and its derivatives (e.g., TunePhos), form stable chelate complexes with the metal center and have been successfully applied in ruthenium- and rhodium-catalyzed hydrogenations.

Phosphine-Oxazoline Ligands: These N,P-ligands have proven to be highly effective in iridium-catalyzed hydrogenations of various imines. nih.gov

P-Chirogenic Phosphine Ligands: Ligands such as TangPhos, where the phosphorus atom itself is the stereogenic center, can offer high levels of enantiocontrol due to the proximity of the chiral center to the metal.

The development of new ligands often involves the synthesis of a library of related structures with varied steric and electronic properties, followed by screening for optimal performance with the target substrate. For thiazole-containing precursors, ligands with specific electronic properties may be required to achieve high catalytic activity and enantioselectivity, due to the potential for coordination of the thiazole nitrogen to the metal center.

Ligand FamilyRepresentative LigandMetalKey Features
Atropisomeric Biaryl Bisphosphines(S)-C3-TunePhosRuTunable dihedral angle, high enantioselectivity for simple ketones.
P-Chirogenic Bisphospholanes(S,S)-TangPhosRhElectron-rich, rigid structure, effective for functionalized olefins.
Phosphine-Thiourea LigandsBisphosphine-ThioureaRhAnion-binding capability, effective for unprotected N-H imines.

Table 2. Prominent chiral phosphine ligands for asymmetric hydrogenation.

Catalytic Reductive Amination Strategies

Catalytic reductive amination offers a more direct approach to chiral amines, starting from a ketone and an amine source in the presence of a reducing agent and a chiral catalyst. researchgate.netresearchgate.net This one-pot process avoids the need to pre-form and isolate the imine intermediate.

In the context of synthesizing this compound, this strategy would involve the reaction of 2-acetylthiazole (B1664039) with an appropriate amine source, such as ammonia (B1221849) or a protected ammonia equivalent, in the presence of a chiral transition metal catalyst and a reducing agent (typically H₂).

The key challenges in this approach include suppressing the direct reduction of the ketone to the corresponding alcohol and controlling the enantioselectivity of the imine reduction. Ruthenium catalysts bearing chiral bisphosphine ligands have shown considerable success in the direct reductive amination of alkyl aryl ketones with ammonium (B1175870) salts. nih.gov

Catalyst SystemKetone SubstrateAmine SourceReductantYield (%)ee (%)
Ru/(S)-C3-TunePhosAcetophenoneNH₄OAcH₂95>90
Ir/Chiral PhosphoramiditeAryl KetonePrimary Alkyl AmineH₂9296
Ru/(S,S)-f-binaphaneAliphatic KetoneNH₄IH₂9974

Table 3. Illustrative examples of metal-catalyzed asymmetric reductive amination.

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral amines. mdpi.com ω-Transaminases (ω-TAs) are particularly well-suited for this purpose as they can catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or L-alanine) to a prochiral ketone with high enantioselectivity. researchgate.net

For the synthesis of this compound, an (S)-selective ω-transaminase would be employed to convert 2-acetylthiazole into the desired amine. A significant advantage of this method is the potential for high enantiomeric excess (>99% ee). The reaction equilibrium can be shifted towards the product by using a high concentration of the amine donor or by removing the ketone byproduct.

Recent advances in protein engineering have expanded the substrate scope of ω-transaminases to include bulky ketones, making this a viable route for the synthesis of structurally complex chiral amines.

EnzymeKetone SubstrateAmine DonorConversion (%)ee (%)
ω-TA from Vibrio fluvialisAcetophenoneL-Alanine92.1>99
Engineered ω-TABulky Aryl KetoneIsopropylamineHigh>99
ATA-117β-keto esterIsopropylamine90>99

Table 4. Examples of ω-transaminase-catalyzed asymmetric synthesis of chiral amines.

Organocatalytic Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines, offering a metal-free alternative to traditional methods. These small organic molecules can effectively catalyze reactions to produce chiral products with high enantioselectivity.

The Strecker reaction is a classic method for synthesizing α-amino acids and their nitrile precursors. mdpi.com The development of organocatalytic asymmetric versions of this reaction has provided an efficient route to chiral α-amino nitriles, which are versatile intermediates that can be converted to the corresponding amines. researchgate.netbohrium.com While the direct application to this compound is not extensively detailed in the provided sources, the general principles of the organocatalytic Strecker reaction are well-established. This reaction typically involves the use of a chiral catalyst, such as a thiourea (B124793) or a phosphoric acid derivative, to control the enantioselective addition of a cyanide source to an imine. mdpi.comacs.org

The synthesis of α-amino nitriles can be achieved through a one-pot, three-component reaction involving an aldehyde, an amine, and a cyanide source, catalyzed by an organocatalyst. bohrium.com The key to the asymmetric induction is the ability of the chiral catalyst to form a transient chiral complex with the imine intermediate, thereby directing the nucleophilic attack of the cyanide ion to one face of the imine.

Catalyst TypeReactantsProductKey Features
Chiral ThioureaAldehyde, Amine, Cyanide SourceChiral α-Amino NitrileBifunctional activation of both the electrophile and nucleophile.
Chiral Phosphoric AcidImine, Cyanide SourceChiral α-Amino NitrileBrønsted acid catalysis, formation of a chiral ion pair.

This table provides a generalized overview of organocatalytic Strecker reactions.

Chiral thiourea derivatives have gained prominence as highly effective bifunctional organocatalysts in a wide range of asymmetric transformations. rsc.orgzendy.io Their ability to activate electrophiles through hydrogen bonding with the thiourea moiety and nucleophiles via a basic functional group, such as a tertiary amine, makes them particularly well-suited for stereoselective synthesis. goettingen-research-online.denih.gov

The general synthetic route to chiral thioureas involves the reaction of a chiral amine with an isothiocyanate. nih.gov This modularity allows for the straightforward preparation of a diverse library of catalysts with tunable steric and electronic properties. These catalysts have been successfully applied in various reactions, including Michael additions, Mannich reactions, and aldol (B89426) reactions, often affording products with high yields and enantioselectivities. nih.gov The application of these catalysts to the synthesis of thiazole-containing amines would likely involve the asymmetric addition of a nucleophile to a thiazole-containing imine or a related electrophile.

Reaction TypeCatalystSubstratesProduct
Mannich ReactionThiourea-fused γ-amino alcoholβ-keto active methylene (B1212753) compounds, IminesChiral β-amino keto compounds
Michael AdditionBifunctional thiourea-amineNitroolefins, MalonatesChiral γ-nitrocarbonyl compounds
Strecker ReactionThiourea-imidazoleImines, TMSCNChiral α-amino nitriles

This table illustrates the versatility of chiral thiourea organocatalysts in various asymmetric reactions.

Chiral Auxiliary-Mediated Synthesis of Thiazole-Derived Amines

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. sci-hub.se In this approach, a chiral molecule is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

For the synthesis of thiazole-derived amines, a chiral auxiliary, such as a derivative of 1-phenylethylamine, can be condensed with a thiazole-containing ketone to form a chiral imine. sci-hub.se Nucleophilic addition to this imine, for example, a reduction or the addition of an organometallic reagent, proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. Subsequent removal of the auxiliary by hydrogenolysis or other methods affords the desired chiral amine. sci-hub.se The Ellman laboratory has developed tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. yale.edu

Novel Coupling and Cyclization Reactions for Thiazoline (B8809763) Ring Formation

The formation of the thiazole or thiazoline ring itself is a critical step in the synthesis of the target compound. The Hantzsch thiazole synthesis is a classical and widely used method, involving the condensation of an α-haloketone with a thioamide or thiourea. ijarsct.co.innih.gov

More recent developments have focused on novel coupling and cyclization reactions that offer alternative and potentially more efficient routes to these heterocyclic systems. rsc.org For instance, the intramolecular cyclization of N-allylbenzothioamides has been reported as a catalyst-free method for the direct construction of 2,5-disubstituted thiazoles and thiazolines. fao.orgresearchgate.net The outcome of this reaction, yielding either the thiazole or the thiazoline, is dependent on the electronic nature of the substituents.

Another approach involves a one-pot, four-component condensation-cyclization reaction to generate thiazolidine-4-ones and 3H-thiazoles. figshare.com Additionally, cascade protocols have been developed for the modular synthesis of both thiazoline and thiazole derivatives from readily available starting materials. researchgate.net One-pot procedures for the synthesis of thiazol-2-imine derivatives have also been reported, starting from primary amines, phenylisothiocyanate, and α-chloroacetaldehyde. nih.gov

Derivatization and Modification Strategies for Subsequent Research

Once the chiral amine this compound is obtained, it can be further modified to create derivatives for various applications. A key derivatization strategy is its conversion into chiral thioureas, which can then be utilized as organocatalysts.

Synthesis of Chiral Thiourea Derivatives from this compound

The synthesis of chiral thiourea derivatives from this compound follows a straightforward and general procedure. mdpi.com The primary amine functionality of the parent compound readily reacts with various isothiocyanates to yield the corresponding N,N'-disubstituted thioureas. nih.govresearchgate.netnih.gov

This reaction is typically carried out by stirring the amine and the isothiocyanate in a suitable solvent, such as dichloromethane (B109758) or tert-butanol, at room temperature. mdpi.com The versatility of this method lies in the wide range of commercially available or readily synthesized isothiocyanates, allowing for the introduction of diverse substituents on the second nitrogen atom of the thiourea moiety. This enables the fine-tuning of the steric and electronic properties of the resulting thiourea derivative, which is crucial for its performance as an organocatalyst.

Starting AmineIsothiocyanateProduct
This compoundPhenyl isothiocyanate(S)-1-(Phenyl)-3-(2-phenyl-1-(thiazol-2-yl)ethyl)thiourea
This compoundBenzyl isothiocyanate(S)-1-(Benzyl)-3-(2-phenyl-1-(thiazol-2-yl)ethyl)thiourea
This compound3,5-Bis(trifluoromethyl)phenyl isothiocyanate(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenyl-1-(thiazol-2-yl)ethyl)thiourea

This table presents hypothetical examples of chiral thiourea derivatives that can be synthesized from this compound.

Formation of Schiff Base Derivatives for Stereochemical Analysis

The formation of Schiff bases, or imines, provides a practical method for the stereochemical analysis of primary chiral amines. This approach involves the condensation reaction between the chiral amine and a suitable achiral aldehyde or ketone, often an aromatic aldehyde, to form a diastereomeric imine. nsf.govnih.govnih.gov The stereochemical information of the amine is transferred to the newly formed Schiff base, which can then be analyzed using chiroptical spectroscopic methods. mdpi.com

The reaction proceeds by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond characteristic of an imine. nih.gov For stereochemical analysis, aromatic aldehydes are often employed as they introduce a chromophore into the molecule, facilitating analysis by techniques such as circular dichroism (CD) spectroscopy. nsf.govnih.govresearchgate.net

Research has shown that electron-deficient aromatic aldehydes, such as 2,4-dinitrobenzaldehyde (B114715), are particularly effective probes. nsf.govnih.gov The reaction between a primary amine and 2,4-dinitrobenzaldehyde typically proceeds smoothly at room temperature. nsf.govnih.gov The resulting Schiff base exhibits a distinct circular dichroism signal, the sign and magnitude of which can be correlated to the absolute configuration and enantiomeric excess of the original amine. nsf.govresearchgate.net This chiroptical sensing method is versatile and has been successfully applied to a variety of aliphatic and aromatic amines. nih.gov

The general procedure involves mixing the chiral amine with a slight excess of the aromatic aldehyde in a suitable solvent, often in the presence of a dehydrating agent like molecular sieves to drive the equilibrium towards the formation of the imine. nsf.gov The analysis of the resulting diastereomeric Schiff bases by CD spectroscopy provides a rapid and efficient means to determine the stereochemistry of the parent amine. researchgate.netrsc.org

Table 1: Chiroptical Sensing of Chiral Amines via Schiff Base Formation

ParameterDescriptionTypical Reagents/ConditionsAnalytical MethodKey Finding
PrincipleCondensation of a chiral primary amine with an aromatic aldehyde to form a CD-active imine derivative.Chiral primary amine, Aromatic aldehyde (e.g., 2,4-dinitrobenzaldehyde). nsf.govnih.govCircular Dichroism (CD) Spectroscopy. nsf.govThe sign of the CD signal correlates with the absolute configuration of the amine. researchgate.net
Reaction ConditionsTypically performed in an organic solvent at room temperature.Chloroform, Molecular sieves (to remove water). nsf.govNMR can be used to monitor reaction completion. nsf.govReaction is generally complete within a few hours. nsf.govnih.gov
ApplicationDetermination of absolute configuration and enantiomeric excess (%ee) of chiral primary amines.Applicable to a wide range of aliphatic and aromatic amines. nih.govComparison of the sample's CD spectrum to that of a known standard.Provides a practical and efficient method for stereochemical analysis. researchgate.net

Marfey-Type Derivatization for Amino Acid Configurational Analysis

Marfey's method is a well-established and powerful technique for determining the absolute configuration of primary and secondary amino acids, and its application has been extended to other chiral primary amines. nih.govresearchgate.net The method involves the derivatization of the chiral amine with Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA). nih.govuni-giessen.de

The reaction involves a nucleophilic aromatic substitution where the amino group of the chiral analyte, such as this compound, displaces the fluorine atom of L-FDAA. uni-giessen.de This reaction creates a pair of diastereomers. For instance, reacting a racemic mixture of a chiral amine (R and S enantiomers) with L-FDAA will produce two diastereomers: L-FDAA-R-amine and L-FDAA-S-amine.

These resulting diastereomers possess different physicochemical properties and can be separated using standard reverse-phase high-performance liquid chromatography (HPLC). uni-giessen.denih.gov The derivatization introduces a strongly UV-active 2,4-dinitrophenyl group, allowing for sensitive detection of the diastereomers at 340 nm. oup.com

The elution order of the diastereomers is typically consistent. For α-amino acids, the derivative formed from the L-amino acid (L-L diastereomer) generally elutes before the derivative formed from the D-amino acid (L-D diastereomer). uni-giessen.de By comparing the retention times of the derivatized analyte to those of derivatized standards of known configuration, the absolute configuration of the original amine can be unambiguously assigned. uni-giessen.demdpi.com

Variants of Marfey's reagent have been developed, such as replacing L-alaninamide with other amino acid amides like L-leucinamide (FDLA), to improve the resolution and sensitivity of the analysis for specific applications. researchgate.netmdpi.com The robustness and reliability of Marfey's method have made it a staple in the stereochemical analysis of natural products and synthetic molecules. researchgate.netnih.govsemanticscholar.org

Table 2: Stereochemical Analysis using Marfey's Method

StepDescriptionTypical Reagents/ConditionsPurpose
1. DerivatizationReaction of the chiral amine with Marfey's reagent (L-FDAA) to form diastereomers. uni-giessen.deL-FDAA, acetone/water, NaHCO₃, gentle heating (e.g., 40-50°C). uni-giessen.deoup.comnih.govTo convert enantiomers into separable diastereomers with a UV chromophore. uni-giessen.de
2. SeparationSeparation of the resulting diastereomers by reverse-phase HPLC. nih.govC18 column, gradient elution with acetonitrile/water/TFA or other buffer systems. oup.comTo resolve the two diastereomers based on their different interactions with the stationary phase.
3. DetectionDetection of the separated diastereomers using a UV detector.Typically at 340 nm due to the dinitrophenyl group. oup.comTo quantify the relative amounts of each diastereomer.
4. AssignmentAssignment of absolute configuration by comparing retention times to authentic standards. mdpi.comDerivatized R and S standards of the amine are run under identical HPLC conditions.To correlate the elution order with the absolute stereochemistry (R or S).

Chiral Resolution Techniques for Enantiopure S 2 Phenyl 1 Thiazol 2 Yl Ethanamine and Analogous Structures

Classical Resolution Methods

Classical resolution remains a widely used and scalable method for separating enantiomers. pharmtech.com The process involves the conversion of a racemic mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques such as crystallization. wikipedia.org

Diastereomeric Salt Formation and Crystallization

The most common application of classical resolution for a racemic amine involves its reaction with an enantiomerically pure chiral acid, known as a chiral resolving agent. This acid-base reaction forms a pair of diastereomeric salts. wikipedia.org Due to their distinct physical properties, particularly solubility, one diastereomeric salt will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. rsc.org

The separation process is critically dependent on the solubility difference between the two diastereomeric salts. After the less soluble salt is isolated by filtration, the desired enantiomer of the amine can be recovered by treating the salt with a base to break the ionic bond and liberate the free amine. This method, while powerful, can be laborious and often requires optimization of crystallization conditions to achieve high yield and enantiomeric purity. wikipedia.org For example, in the resolution of the analogous heterocyclic amine 1-phenyl-1,2,3,4-tetrahydroisoquinoline, (+)-tartaric acid is used to form two diastereomeric salts. Due to their different solubility profiles, one salt crystallizes and is separated by filtration, allowing for the isolation of a single enantiomer. rsc.org

Strategic Selection and Optimization of Chiral Resolving Agents

The success of a classical resolution hinges on the selection of an appropriate chiral resolving agent. For basic compounds like 2-phenyl-1-(thiazol-2-yl)ethanamine, a variety of chiral acids are available. The choice of agent is often empirical, and a screening process is typically employed to identify the most effective one for a given racemate. wikipedia.orgonyxipca.com

Commonly used chiral resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. onyxipca.comlibretexts.org The interaction between the amine and the resolving agent, which dictates the stability and crystal lattice energy of the resulting diastereomeric salts, is highly specific. Therefore, factors such as the structure of both the amine and the acid, their functional groups, and steric hindrance play a crucial role. Optimization involves screening various resolving agents and solvents to find a combination that provides a significant difference in the solubility of the diastereomeric salts, leading to efficient separation and high enantiomeric excess (e.e.) of the desired product. pharmtech.com

Resolving Agent CategorySpecific Examples
Carboxylic Acids (+)-Tartaric acid, (-)-Mandelic acid, (-)-Malic acid, (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA)
Sulfonic Acids (+)-Camphor-10-sulfonic acid, (-)-Camphor-10-sulfonic acid
N-Protected Amino Acids N-Boc-L-phenylalanine, N-Boc-L-valine

Chromatographic Enantioseparation

Chromatographic methods offer a powerful and versatile alternative to classical resolution. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using CSPs is one of the most prevalent and effective methods for the analytical and preparative separation of enantiomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have demonstrated broad applicability in resolving a wide range of racemates, including chiral amines. mdpi.comresearchgate.net

The separation mechanism on polysaccharide CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the stationary phase. vt.edu The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is critical for achieving optimal resolution. researchgate.net For basic analytes like amines, acidic or basic additives are often incorporated into the mobile phase to improve peak shape and enhance enantioselectivity. researchgate.net

Chiral Stationary Phase (CSP)Typical Mobile PhaseApplication Notes
Chiralpak® IA/IB/IC (Amylose/Cellulose derivatives)n-Hexane / Isopropanol (IPA)Widely used for a broad range of chiral compounds, including amines. nih.gov
Chiralcel® OD/OJ (Cellulose derivatives)n-Hexane / Ethanol (EtOH)Effective for many racemic compounds; mobile phase composition is key to resolution. scirp.org
Lux® Cellulose-2/Cellulose-3 (Cellulose derivatives)Methanol / Diethylamine (DEA) or Reversed-phase conditionsUsed for resolving amines and their derivatives; can be used in normal-phase, polar organic, or reversed-phase modes. mdpi.comscirp.org

Gas Chromatography (GC) for Enantiomeric Purity Determination

Chiral Gas Chromatography (GC) is a highly sensitive technique primarily used for determining the enantiomeric purity of volatile compounds. gcms.cz For non-volatile or highly polar analytes such as amines, derivatization is often necessary to increase volatility and improve chromatographic performance. Common derivatizing agents for amines include trifluoroacetic anhydride, which converts the amine into a less polar and more volatile trifluoroacetyl derivative. wiley.com

The separation is achieved on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. wiley.com The enantiomers of the derivatized analyte interact differently with the chiral cavities of the cyclodextrin, leading to their separation. Method parameters such as column temperature, carrier gas flow rate, and the specific type of cyclodextrin phase are optimized to maximize resolution. This technique is invaluable for the quality control of enantiomerically pure substances, allowing for the precise quantification of even trace amounts of the undesired enantiomer. nih.gov

ParameterDescriptionExample Condition for Phenylalkylamines wiley.com
Stationary Phase Derivatized Cyclodextrin30% 2,3-di-O-methyl-6-O-t-butylsilyl-β-cyclodextrin (MTBCD) in OV-1701
Derivatization Conversion to a volatile derivativeN-trifluoroacetyl (TFA) derivative
Column Fused silica (B1680970) capillary30 m x 0.25 mm ID
Carrier Gas Hydrogen or HeliumHydrogen at a linear velocity of 50 cm/s
Detection Flame Ionization Detector (FID)Standard for organic compounds
Temperature Isothermal or gradient programIsothermal analysis between 90-190 °C

Supercritical Fluid Chromatography (SFC) in Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, particularly within the pharmaceutical industry. wiley.com It combines the advantages of both gas and liquid chromatography, using a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase. afmps.be SFC offers faster separations, reduced solvent consumption, and lower backpressure compared to HPLC, making it an environmentally friendly and efficient alternative. wiley.comafmps.be

For chiral separations of amines, SFC is often paired with polysaccharide-based CSPs. chiraltech.com The mobile phase usually consists of CO₂ mixed with a small percentage of an alcohol modifier (e.g., methanol, ethanol) and an additive (e.g., isobutylamine) to improve peak shape and selectivity for basic compounds. researchgate.net The development of a generic screening strategy, where a compound is tested against a small set of complementary CSPs and mobile phases, allows for the rapid and efficient identification of suitable separation conditions. afmps.be

ParameterTypical Conditions for Chiral Amine Screening
Primary Mobile Phase Supercritical Carbon Dioxide (CO₂)
Co-solvent / Modifier Methanol (MeOH), Ethanol (EtOH), or Isopropanol (IPA)
Additive (for basic analytes) Isobutylamine (IBA), Diethylamine (DEA), or other alkyl amines
Stationary Phases Polysaccharide-based (e.g., Chiralpak AD-H, IC) or Crown ether-based (e.g., Crownpak® CR-I)
Flow Rate 2.0 - 4.0 mL/min
Back Pressure 100 - 200 bar
Temperature 35 - 40 °C

Capillary Electrophoresis (CE) for Enantiomeric Purity Assessment

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the assessment of enantiomeric purity due to its high efficiency, rapid analysis time, and minimal sample and solvent consumption. nih.govnih.gov The fundamental principle of CE is the differential migration of charged species within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. nih.govmdpi.com For the separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, a chiral selector is incorporated into the background electrolyte (BGE). nih.gov

The mechanism of chiral separation in CE relies on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. These complexes exhibit different electrophoretic mobilities, leading to their separation. sci-hub.box The stability and mobility of these diastereomeric complexes are influenced by several factors, including the structure of the chiral selector, the pH and composition of the BGE, temperature, and the applied voltage. nih.govmdpi.com

Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE for a broad range of compounds, including chiral amines. sci-hub.boxnih.gov Their toroidal structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows for inclusion complexation with the analyte's hydrophobic moieties, such as the phenyl group in 2-phenyl-1-(thiazol-2-yl)ethanamine. nih.govsci-hub.box Secondary interactions, like hydrogen bonding between the analyte's functional groups and the hydroxyl groups on the rim of the CD, contribute to the enantiorecognition. sci-hub.box

Various types of cyclodextrins, including neutral (e.g., hydroxypropyl-β-CD) and charged (e.g., sulfated-β-CD), can be employed to optimize separation. dergipark.org.tr For basic compounds like amines, analyses are often performed at low pH to ensure the analytes are protonated and positively charged. sci-hub.box The choice of BGE components, such as phosphate (B84403) buffers, and the addition of organic modifiers can further enhance resolution. nih.gov

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is also effective for separating both charged and neutral chiral compounds. In MEKC, surfactants are added to the BGE at concentrations above their critical micelle concentration. The resulting micelles act as a pseudostationary phase, and partitioning of the analyte between the aqueous buffer and the micelles contributes to the separation mechanism. nih.govdergipark.org.tr Chiral selectors can be incorporated into the micelles or the aqueous phase to achieve enantioseparation.

The following table summarizes typical CE conditions used for the enantiomeric purity assessment of analogous chiral amines.

AnalyteChiral Selector (CS) & ConcentrationBackground Electrolyte (BGE)Voltage/TemperatureKey Finding
Amphetamine-type substancesVarious CDs (e.g., sulfated-β-CD)Volatile electrolytes (e.g., ammonium (B1175870) acetate) for MS compatibility25-30 kV / 20-25°CComplete chiral separation achieved, enabling detection in complex matrices like urine. nih.gov
Esomeprazole (S-enantiomer)20 mM 2-hydroxypropyl-β-CD100 mM Tris-phosphate buffer pH 2.528 kV / 15°CMethod validated for enantiomeric purity, detecting R-enantiomer at levels below 0.2%. nih.gov
Basic Pharmaceutical Compoundsβ-CyclodextrinAcidic buffer (pH 2.5) with tetraalkylammonium reagents20 kV / 40°CAddition of short-chain tetraalkylammonium cations improved resolution by controlling electroosmotic flow. sci-hub.box
Various Amines (e.g., amlodipine)Gamithromycin (antibiotic)Non-aqueous BGE (N-methylformamide)Optimized voltageAntibiotics can serve as effective chiral selectors in non-aqueous CE (NACE). mdpi.com

Dynamic Kinetic Resolution (DKR) Applications

Dynamic Kinetic Resolution (DKR) is a highly efficient strategy for the asymmetric synthesis of enantiopure compounds, including chiral amines. It elegantly combines a kinetic resolution process with an in-situ racemization of the slower-reacting enantiomer. mdpi.com This concurrent racemization allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer, thereby overcoming the 50% yield limitation inherent to classical kinetic resolution. mdpi.comresearchgate.net

The DKR process requires two key components: a chiral catalyst or reagent that selectively reacts with one enantiomer faster than the other (the resolution step) and a second catalyst or condition that facilitates the rapid racemization of the unreacted enantiomer. su.se For the synthesis of enantiopure amines, chemoenzymatic DKR is a particularly powerful approach. researchgate.net This methodology typically involves an enzyme, often a lipase (B570770), for the enantioselective acylation of the amine, paired with a metal-based racemization catalyst. researchgate.net

In a typical chemoenzymatic DKR of a racemic amine like 2-phenyl-1-(thiazol-2-yl)ethanamine, an enzyme such as Novozym 435 (Candida antarctica lipase B) could be used to selectively acylate the (R)-enantiomer. nih.gov Simultaneously, a racemization catalyst, often a palladium or ruthenium complex, would convert the remaining (S)-amine into the (R)-amine, continually feeding the enzymatic resolution step. su.se The result is the high-yield production of the (R)-acylated amine. Subsequent hydrolysis of the amide bond would then yield the enantiopure (R)-amine. Conversely, if the enzyme selectively acylates the (S)-enantiomer, the (S)-amide would be produced in high yield.

The compatibility of the resolution and racemization catalysts is crucial for the success of DKR. su.se The racemization catalyst must not interfere with the enzyme's activity, and the reaction conditions (e.g., solvent, temperature) must be suitable for both catalytic cycles. mdpi.com Organocatalysts, such as those based on thiourea (B124793) or squaramide, have also been investigated for promoting DKR processes in various asymmetric reactions. mdpi.com

The table below outlines conceptual frameworks and findings from DKR studies on analogous primary amines, which could be applicable to the synthesis of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine.

Racemic SubstrateResolution Catalyst/ReagentRacemization CatalystProduct & Enantiomeric Excess (ee)Key Finding
1-PhenylethylamineNovozym 435 (Lipase)Pd on BaSO4(R)-N-acetyl-1-phenylethylamine (>99% ee)Successful compartmentalization of catalysts in a flow reactor prevented deactivation.
Phenylglycine AmideChiral Carboxylic Acid (Resolving Agent)Substituted Salicylaldehyde(R)- or (S)-Phenylglycine Amide (>99% ee)Crystallization-induced DKR achieved high yield and ee; racemization catalyst and resolving agent were recyclable. researchgate.net
Racemic AzlactonesBifunctional (Thio)urea OrganocatalystSame OrganocatalystChiral amino acid derivativesThe organocatalyst facilitates both the enantioselective reaction and the racemization of the starting material. mdpi.com
Racemic Internal AllenesRhodium complex with chiral ligandSame Rhodium complexChiral N-allylated triazolesThe rhodium catalyst manages both the racemization of the allene (B1206475) and the enantioselective addition of the nucleophile. mdpi.com

These examples demonstrate the versatility of DKR in producing highly enantioenriched chiral molecules. The application of these principles would be a promising route for the efficient, high-yield synthesis of enantiopure this compound.

Applications in Asymmetric Catalysis Utilizing Chiral Thiazole Based Amines

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine as a Chiral Ligand Precursor

The utility of a chiral molecule as a ligand precursor in transition metal-catalyzed asymmetric reactions is a well-established strategy. The inherent chirality of the precursor is transferred to the ligand, which in turn dictates the stereochemical outcome of the catalytic transformation. Thiazole-containing ligands are valued for their ability to coordinate with a variety of metals through both the nitrogen and sulfur atoms of the thiazole (B1198619) ring.

Design and Synthesis of Thiazoline-Derived Chiral Ligands

The design of effective chiral ligands often involves the modification of a chiral scaffold to introduce coordinating groups and to fine-tune the steric and electronic environment around the metal center. Starting from a chiral amine like this compound, one potential route to new ligands involves the formation of thiazoline (B8809763) derivatives. This could be achieved through various synthetic transformations that modify the amine functionality or other parts of the molecule to incorporate additional donor atoms, such as phosphorus or other nitrogen-containing groups. However, a comprehensive review of the scientific literature did not yield specific examples of the design and synthesis of thiazoline-derived chiral ligands originating directly from this compound. While general methods for the synthesis of thiazoline and thiazole derivatives are known, their application starting from this specific precursor for the creation of chiral ligands for asymmetric catalysis is not documented in the available research.

Preparation and Characterization of Metal Complexes with Thiazole-Based Chiral Amine Ligands

Once a chiral ligand is synthesized, the next step in developing a catalyst is the preparation of its metal complex. This typically involves reacting the ligand with a suitable metal precursor, such as a metal salt or an organometallic compound. The resulting complexes are then thoroughly characterized to determine their structure, coordination geometry, and electronic properties. Standard characterization techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

While there is a body of research on the synthesis and characterization of transition metal complexes with various thiazole-containing ligands researchgate.netglobethesis.comresearchgate.net, specific information regarding the preparation and characterization of metal complexes derived from ligands based on the this compound scaffold is not available in the reviewed literature. The general procedure for forming such complexes would likely involve the reaction of a ligand derived from this compound with a metal salt (e.g., of nickel, copper, cobalt) in a suitable solvent, followed by isolation and purification of the resulting complex globethesis.com.

Evaluation of Catalytic Performance in Transition Metal-Catalyzed Asymmetric Reactions (e.g., Hydrogenation, Allylic Amination)

The ultimate test of a new chiral catalyst is its performance in asymmetric reactions. Key metrics for evaluation include the catalyst's activity (turnover number and turnover frequency), enantioselectivity (enantiomeric excess, ee), and diastereoselectivity (diastereomeric ratio, dr). Asymmetric hydrogenation and asymmetric allylic amination are two important classes of reactions where chiral metal complexes are extensively used.

Despite the potential of chiral thiazole-based ligands in asymmetric catalysis, a search of the scientific literature did not provide any studies that evaluate the catalytic performance of metal complexes derived from this compound in asymmetric hydrogenation or allylic amination. Research in asymmetric hydrogenation often focuses on ligands with other chiral backbones nih.govresearchgate.netacs.org, and similarly, studies on asymmetric allylic amination report on a variety of different ligand systems.

This compound as a Scaffold in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. Chiral amines and their derivatives are a prominent class of organocatalysts, capable of activating substrates through the formation of iminium ions or enamines, or through hydrogen bonding interactions.

Role in the Development of Chiral Organocatalysts (e.g., Thioureas)

Chiral thioureas have proven to be highly effective organocatalysts, capable of activating electrophiles through double hydrogen bonding. The chiral backbone of the thiourea (B124793) is crucial for creating a stereochemically defined environment that leads to high enantioselectivity. The synthesis of a chiral thiourea organocatalyst typically involves the reaction of a chiral amine with an isothiocyanate.

While the development of thiourea-based organocatalysts is an active area of research, with many examples derived from various chiral amines acs.orgacs.org, there are no specific reports in the scientific literature detailing the synthesis of thiourea organocatalysts using this compound as the chiral scaffold. The general synthetic approach would involve reacting this compound with an appropriate isothiocyanate to yield the corresponding chiral thiourea.

Applications in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Michael Additions, Mannich Reactions)

Thiourea-based organocatalysts have been successfully applied in a wide range of asymmetric carbon-carbon bond-forming reactions, including Michael additions and Mannich reactions. In these reactions, the thiourea moiety activates the electrophile, while a basic group on the catalyst can activate the nucleophile, leading to a bifunctional activation mode.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine, and how can its enantiopurity be ensured?

  • Methodological Answer : The compound can be synthesized via condensation reactions between thiazol-2-yl ethanamine derivatives and phenyl isothiocyanate under mild conditions (e.g., dichloromethane at 0°C to room temperature). Enantiopurity is achieved using chiral starting materials or resolution techniques, with confirmation via chiral HPLC or X-ray crystallography . Suzuki cross-coupling has also been employed for analogous thiazole derivatives, requiring Pd catalysts and optimized reaction conditions (e.g., 77% yield reported for a similar scaffold) .

Q. What purification strategies are recommended for isolating this compound?

  • Methodological Answer : Column chromatography on silica gel with gradients of petroleum ether/ethyl acetate is effective, as demonstrated in the isolation of structurally related thiourea derivatives (95% yield) . Recrystallization from ethanol or dichloromethane/ether mixtures can further enhance purity, especially for crystalline intermediates .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm proton environments and carbon connectivity, with shifts for thiazole protons (e.g., ~7.9–8.0 ppm for thiazole-H) and chiral center protons .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for solving crystal structures. ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular geometry (e.g., orthorhombic systems with space group P21P2_1) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure of this compound for reactivity studies?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve thermochemical accuracy. Basis sets like 6-31G* are suitable for geometry optimization and vibrational frequency calculations. Applications include predicting hydrogen-bonding interactions or charge distribution in the thiazole ring .

Q. What challenges arise in docking studies of this compound with biological targets, and how are they addressed?

  • Methodological Answer : Flexible ligand docking using Lamarckian genetic algorithms (e.g., AutoDock 3.0) accommodates conformational changes. Empirical scoring functions calibrated against binding free energies (e.g., ±2.4 kcal/mol error) improve pose prediction accuracy. Challenges include modeling solvent effects and protonation states of the amine group .

Q. How do crystallographic disorders or solvent molecules impact structural refinement?

  • Methodological Answer : SIR97 and SHELXD robustly handle partial occupancy and solvent masking. For example, isotropic displacement parameters for disordered solvent molecules (e.g., in P21P2_1 space groups) are refined with constraints, while Rgt(F)R_{\text{gt}}(F) values below 0.055 indicate reliable models .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Cross-validation using multiple docking software (e.g., AutoDock vs. Glide) and MD simulations accounts for force field biases. Experimental validation via SAR studies on analogs (e.g., fluorinated benzothiazoles) clarifies electronic or steric contributions to activity .

Q. How is the antiplasmodial activity of related thiazole derivatives assessed preclinically?

  • Methodological Answer : In vitro assays against Plasmodium falciparum strains (e.g., IC50_{50} determination via SYBR Green fluorescence) are standard. Metabolite stability is tested using liver microsomes, while toxicity is evaluated in mammalian cell lines (e.g., HEK293). Dolaphenine analogs show promise as scaffolds for malaria drug development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.